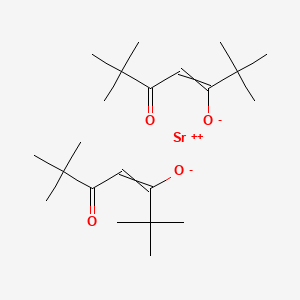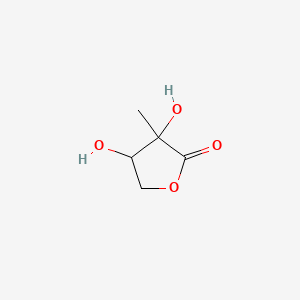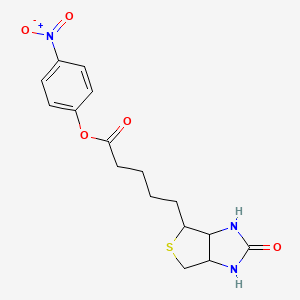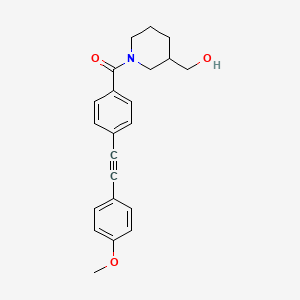![molecular formula C36H52AlClN2O2 B13396676 (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13396676.png)
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[194004,9012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene is a complex organometallic compound It features a unique structure with aluminum as the central metal atom, coordinated by oxygen, nitrogen, and chlorine atoms, along with bulky tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene typically involves the following steps:
Ligand Preparation: The ligands, which include tert-butyl groups and other coordinating atoms, are prepared separately.
Metalation: Aluminum chloride is reacted with the prepared ligands under controlled conditions to form the desired complex.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aluminum center.
Reduction: Reduction reactions can also occur, potentially altering the oxidation state of aluminum.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an aluminum oxide complex, while substitution could produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: It can be used as a probe to study biological systems and interactions.
Industry
Manufacturing: Applications in the manufacturing of high-performance materials and coatings.
Electronics: Potential use in the production of electronic components due to its conductive properties.
作用機序
The mechanism by which (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene exerts its effects involves coordination chemistry. The aluminum center can coordinate with various substrates, facilitating reactions through electron transfer and stabilization of transition states. The bulky tert-butyl groups provide steric protection, enhancing the compound’s stability and selectivity.
類似化合物との比較
Similar Compounds
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene: Similar in structure but with different substituents.
Aluminum Complexes: Other aluminum-based organometallic compounds with varying ligands and coordination environments.
Uniqueness
The uniqueness of this compound lies in its specific combination of ligands and the resulting properties. The presence of bulky tert-butyl groups and the specific coordination environment around the aluminum center make it distinct from other similar compounds.
特性
分子式 |
C36H52AlClN2O2 |
|---|---|
分子量 |
607.2 g/mol |
IUPAC名 |
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene |
InChI |
InChI=1S/C36H54N2O2.Al.ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;1H/q;+3;/p-3/t29-,30-;;/m1../s1 |
InChIキー |
KGVBCKDZFMLRMA-SEILFYAJSA-K |
異性体SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=N[C@@H]4CCCC[C@H]4N=C2)Cl |
正規SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=NC4CCCCC4N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid](/img/structure/B13396595.png)



![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13396611.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13396621.png)
![Dicalcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide](/img/structure/B13396622.png)
![10,13-dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B13396628.png)

![4-(5-Bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B13396643.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester](/img/structure/B13396647.png)



